molecular formula C11H13NO B3173514 2-(2-Methyl-indol-1-YL)-ethanol CAS No. 947016-30-0

2-(2-Methyl-indol-1-YL)-ethanol

Cat. No.: B3173514
CAS No.: 947016-30-0
M. Wt: 175.23 g/mol
InChI Key: UGWPLPRMZKDWIK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indole (B1671886) Chemistry Research

The journey of indole chemistry began with the investigation of the vibrant dye indigo. wikipedia.org In 1866, Adolf von Baeyer achieved a significant breakthrough by reducing oxindole, a derivative of indigo, to the parent indole using zinc dust. wikipedia.orgnih.govbhu.ac.in He later proposed the correct formula for indole in 1869. wikipedia.org The initial focus on indole derivatives as dyestuffs soon expanded as their presence in crucial biological molecules came to light. The discovery of the indole core within the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and various plant hormones and alkaloids in the 1930s ignited intense and sustained research interest that continues to this day. wikipedia.orgbenthamdirect.comingentaconnect.com The development of seminal synthetic methods, such as the Fischer indole synthesis in 1883, provided the tools necessary to explore this versatile scaffold, leading to a massive number of biologically active compounds. wikipedia.orgbhu.ac.in

Structural Characteristics and Aromaticity of the Indole Nucleus

Indole (C₈H₇N) is an aromatic heterocyclic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring at the C2 and C3 positions. wikipedia.orgresearchgate.netcreative-proteomics.com This fusion results in a planar molecule. chemeurope.com The aromaticity of the indole nucleus is a key determinant of its chemical properties. It adheres to Hückel's rule, possessing a total of 10 π-electrons delocalized across the bicyclic system. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, which explains why indole, unlike simple amines, is not basic. wikipedia.orgchemeurope.com This delocalization lends indole significant resonance energy, contributing to its stability. impactfactor.org

Selected Physicochemical Properties of Indole
PropertyValueReference
Molecular FormulaC₈H₇N wikipedia.org
Molar Mass117.151 g·mol⁻¹ wikipedia.org
AppearanceWhite solid wikipedia.org
Melting Point52 to 54 °C wikipedia.org
Boiling Point253 to 254 °C wikipedia.org
Acidity (pKa)16.2 wikipedia.org

Overview of Key Functionalization Positions on the Indole Scaffold (N-1, C-2, C-3, C-4, C-5, C-6, C-7)

The reactivity of the indole ring is not uniform across its positions, allowing for selective functionalization. chim.it

N-1: The nitrogen atom is weakly acidic and can be deprotonated by strong bases to form an indolyl anion, which is a potent nucleophile. impactfactor.org Alkylation or acylation at this position is a common strategy in synthesis. mdpi.com

C-3: This is the most reactive position for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene. wikipedia.orgchemeurope.com This high reactivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate formed during the reaction. bhu.ac.inimpactfactor.org Consequently, many reactions like formylation, Mannich reaction, and reactions with Michael acceptors occur preferentially at C-3. wikipedia.orgbhu.ac.inchemeurope.com

C-2: When the C-3 position is blocked, electrophilic substitution can occur at the C-2 position. chim.it Direct functionalization at C-2 is also achievable through specific synthetic methods.

Benzene Ring (C-4, C-5, C-6, C-7): Functionalization of the six-membered carbocyclic ring is more challenging due to the lower reactivity compared to the pyrrole ring. chim.it Site-selective functionalization at these positions often requires advanced strategies, such as the use of directing groups attached to the indole nitrogen. nih.govresearchgate.netacs.orgresearchgate.net For instance, installing a bulky directing group can steer metal-catalyzed C-H activation to the C-7 or C-6 positions. researchgate.netacs.org Similarly, specific conditions and directing groups have been developed for selective arylation and olefination at the C-4 and C-5 positions. nih.govacs.org

Summary of Reactivity at Key Indole Positions
PositionPrimary ReactivityNotesReference
N-1Nucleophilic (after deprotonation), AcidicSite for alkylation, acylation, and attachment of directing groups. impactfactor.orgmdpi.com
C-3Electrophilic Substitution (most favored)Highest electron density; stabilized intermediate. wikipedia.orgchemeurope.com
C-2Electrophilic Substitution (if C-3 is blocked)Second most reactive site in the pyrrole ring. chim.it
C-4 to C-7Electrophilic Substitution (less favored)Requires specific strategies like directed C-H activation for regioselectivity. chim.itresearchgate.net

The Indole Moiety as a Privileged Scaffold in Organic and Medicinal Chemistry Research

The term "privileged structure" was coined to describe molecular frameworks that can provide ligands for diverse biological receptors through judicious modification. ingentaconnect.comnih.gov The indole scaffold is a prime example of such a structure. benthamdirect.comresearchgate.netnih.gov Its structural versatility and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a frequent feature in successful drug molecules. creative-proteomics.comnih.gov The indole nucleus is a core component of numerous FDA-approved drugs with a wide range of therapeutic applications, including anti-inflammatory agents like Indomethacin, anticancer drugs such as Vinblastine, and phosphodiesterase inhibitors like Tadalafil. benthamdirect.comingentaconnect.commdpi.com Its presence in endogenous molecules like serotonin has also made it a key template for designing drugs targeting the central nervous system. nih.gov

Rationale for Academic Investigation of 2-(2-Methyl-indol-1-YL)-ethanol as a Model Compound

The specific compound, this compound, serves as an important model for several areas of academic research. The structure combines key features whose individual and combined effects are of fundamental interest.

N-1 Alkylation: The presence of the hydroxyethyl (B10761427) group at the N-1 position makes this compound a model for studying the synthesis, reactivity, and metabolic fate of N-alkylated indoles. mdpi.com N-functionalization is a critical strategy in drug design to modulate properties like solubility and receptor binding. mdpi.com

C-2 Substitution: The methyl group at the C-2 position blocks this site, thereby directing further electrophilic substitution to other positions, primarily C-3. This allows for controlled studies of reactivity at other sites on the indole ring. Furthermore, C-2 substitution is known to influence the biological activity profile of indole derivatives, for instance, by improving selectivity for certain receptors. nih.gov

The Hydroxyethyl Group: The terminal alcohol functionality on the N-1 substituent provides a site for further chemical modification, such as esterification or etherification. It also serves as a model for studying intramolecular interactions and the metabolic pathways of indole derivatives, particularly those involving oxidation or conjugation at the hydroxyl group. The synthesis of related N-hydroxy- and N-alkoxyindoles is an area of active investigation, as these motifs are present in various biologically active natural products. nih.gov

In essence, this compound is a strategically designed molecule that allows researchers to isolate and study the effects of specific structural modifications on the physicochemical and biological properties of the indole scaffold. Its use as an indicative nucleophile or a building block in more complex syntheses provides valuable insights into reaction mechanisms and structure-activity relationships. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylindol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9-8-10-4-2-3-5-11(10)12(9)6-7-13/h2-5,8,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWPLPRMZKDWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Functionalization of 2 2 Methyl Indol 1 Yl Ethanol

Reactivity at the Indole (B1671886) Nitrogen (N-1)

The linkage between the indole nitrogen and the ethanol (B145695) side chain provides opportunities for further functionalization, cleavage, or modification, allowing for the diversification of the parent molecule.

Further Functionalization of the Ethanol Side Chain

The primary alcohol of the ethanol side chain is a key site for a variety of chemical transformations, including oxidation, etherification, and esterification.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-methyl-1H-indol-1-yl)acetaldehyde, or further to the carboxylic acid, 2-(2-methyl-1H-indol-1-yl)acetic acid. The choice of oxidizing agent and reaction conditions determines the final product. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used for the selective oxidation to the aldehyde. libretexts.org Stronger oxidizing agents, such as potassium dichromate in acidic conditions, will typically lead to the formation of the carboxylic acid. chemguide.co.uklibretexts.org

Table 1: General Conditions for Oxidation of Primary Alcohols

TransformationReagent(s)Solvent(s)Typical Conditions
Alcohol to AldehydePyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room temperature
Alcohol to AldehydeDess-Martin periodinane (DMP)Dichloromethane (CH₂Cl₂)Room temperature
Alcohol to Carboxylic AcidPotassium dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄)Water, AcetoneReflux

Etherification and Esterification: The hydroxyl group can undergo O-alkylation to form ethers or be acylated to form esters. O-alkylation can be achieved under basic conditions using an alkyl halide, while esterification is typically performed with an acyl chloride or a carboxylic acid under acidic catalysis. nih.govnih.gov Palladium-catalyzed cross-coupling reactions have also emerged as a powerful method for forming C-O bonds between alcohols and various partners. nih.govrsc.org

Cleavage or Modification of the N-Alkyl Bond

The N-CH₂CH₂OH bond can be cleaved through N-dealkylation reactions. This transformation is significant in synthetic and medicinal chemistry for modifying the substitution pattern at the indole nitrogen. nih.gov Various methods have been developed for N-dealkylation, often involving reagents like chloroformates or employing catalytic approaches. nih.govmdpi.comsemanticscholar.org The reaction typically proceeds through the formation of an intermediate that is subsequently hydrolyzed to yield the N-dealkylated indole, in this case, 2-methylindole (B41428). nih.gov

Functionalization of the Indole Ring System (C-2, C-3, C-4, C-5, C-6, C-7)

The indole ring is an electron-rich aromatic system, making it susceptible to various functionalization reactions. The C-3 position is generally the most nucleophilic and reactive towards electrophiles.

Directed C-H Functionalization Strategies

While direct C-H functionalization of the indole ring often requires a directing group to achieve regioselectivity, the N-ethanol group itself is not a classical directing group for C-H activation at specific positions on the indole ring under typical transition-metal-catalyzed conditions. However, the development of novel catalytic systems is an active area of research, and it is conceivable that conditions could be developed to utilize the hydroxyl group to direct functionalization.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the indole ring. Due to the high electron density at the C-3 position, electrophiles preferentially attack this site.

Vilsmeier-Haack Reaction: A classic example is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C-3 position. organic-chemistry.orgwikipedia.orgijpcbs.com This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, an electrophilic iminium species. youtube.com The reaction with 2-(2-methyl-indol-1-yl)-ethanol would be expected to yield 3-formyl-2-methyl-1-(2-hydroxyethyl)indole. researchgate.netrsc.org

Table 2: General Conditions for Vilsmeier-Haack Formylation of Indoles

ReagentsSolventTemperatureProduct
POCl₃, DMFDichloromethane or neat0 °C to reflux3-Formylindole

Other electrophilic substitution reactions such as halogenation, nitration, and sulfonation would also be expected to occur primarily at the C-3 position, provided the reaction conditions are compatible with the hydroxyl group on the side chain.

Nucleophilic Reactivity and Additions to the Pyrrole (B145914) Moiety

The indole nucleus, particularly the C-3 position, can act as a nucleophile in various reactions. For instance, it can participate in Michael additions and Mannich reactions.

Lithiation: The C-2 proton of the indole ring can be abstracted by strong bases like organolithium reagents, although this typically requires N-protection with a suitable group. researchgate.net Subsequent reaction with an electrophile would introduce a substituent at the C-2 position. The presence of the N-ethanol group might complicate this reaction due to the acidic hydroxyl proton.

Transition Metal-Catalyzed Cross-Coupling Reactions on the Indole Core

The indole nucleus of this compound is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require prior halogenation or conversion of a C-H bond to a more reactive functional group on the indole ring. Palladium-catalyzed reactions are particularly prominent in this area. youtube.comrsc.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. wikipedia.orgyoutube.com For instance, a halogenated derivative of this compound can be coupled with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to introduce new substituents onto the indole core. wikipedia.orgacs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.govorganic-chemistry.org A halo-substituted this compound can undergo a Heck reaction with various alkenes, catalyzed by a palladium complex, to introduce vinyl groups at different positions of the indole ring. wikipedia.orgrsc.org

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org By employing a palladium catalyst and a copper(I) co-catalyst, an alkynyl group can be introduced onto a halogenated this compound derivative. organic-chemistry.orgthalesnano.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgresearchgate.net It allows for the amination of aryl halides, enabling the introduction of primary or secondary amines onto the indole ring of a suitably halogenated this compound. wikipedia.orglibretexts.orgmit.edu

Table 1: Overview of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partners Catalyst System Bond Formed
Suzuki-MiyauraOrganoboron compound + HalidePalladium catalyst + BaseC-C
HeckAlkene + HalidePalladium catalyst + BaseC-C
SonogashiraTerminal alkyne + HalidePalladium catalyst + Copper(I) co-catalystC-C
Buchwald-HartwigAmine + HalidePalladium catalyst + BaseC-N

Reactions Involving the C-2 Methyl Group

The methyl group at the C-2 position of the indole ring is also a site for various chemical transformations, allowing for further diversification of the this compound scaffold.

Oxidation: The C-2 methyl group can be oxidized to introduce oxygen-containing functionalities. For example, oxidation of 2-methylindole derivatives with reagents like active manganese dioxide can lead to the formation of the corresponding aldehyde. tandfonline.comtandfonline.com In some cases, further oxidation to a carboxylic acid or other oxidized species is possible depending on the reaction conditions and the oxidizing agent used. nih.gov The enzymatic oxidation of methylated indoles has also been explored. nih.gov

Condensation Reactions: The C-2 methyl group can participate in condensation reactions with aldehydes and ketones. youtube.com These reactions, often acid-catalyzed, can lead to the formation of more complex structures by creating new carbon-carbon bonds at the C-2 methyl position. acs.orgmdpi.com For instance, condensation with a suitable carbonyl compound can yield a styryl-type derivative.

Metalation and Functionalization: Direct deprotonation of the C-2 methyl group can be challenging due to the π-excessive nature of the indole ring. However, methods have been developed for the direct generation of a C,N-dianion from 2-methylindole by treatment with strong bases. rsc.orgrsc.org This allows for the regiospecific functionalization of the methyl group with various electrophiles. rsc.orgrsc.org

Table 2: Functionalization of the C-2 Methyl Group

Reaction Type Reagents Product Functional Group
OxidationActive Manganese DioxideAldehyde
CondensationAldehydes/KetonesSubstituted Alkene
Metalation/FunctionalizationStrong Base, ElectrophileAlkylated/Functionalized Methyl

Stereochemical Control in Post-Synthetic Modifications

Introducing stereocenters and controlling their configuration is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. nih.gov For this compound, which is achiral, post-synthetic modifications can be designed to create chiral centers with high stereoselectivity.

Asymmetric Catalysis: A powerful strategy involves the use of chiral catalysts to control the stereochemical outcome of a reaction. nih.gov For example, asymmetric Friedel-Crafts reactions of the indole nucleus with various electrophiles, catalyzed by chiral metal complexes or organocatalysts, can lead to the formation of enantioenriched products. nih.gov Similarly, asymmetric dearomatization reactions of the indole ring can generate chiral indolenines or fused indolines. rsc.org

Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in a molecule, it can influence the stereochemical outcome of subsequent reactions. While this compound itself is achiral, derivatives with existing stereocenters can undergo diastereoselective transformations.

Enzymatic Reactions: Enzymes are highly stereoselective catalysts and can be employed to introduce chirality into the molecule. For instance, enzymatic C-H functionalization can be used to create chiral centers with high enantioselectivity. chemrxiv.org

The development of stereoselective reactions for indole derivatives is an active area of research, with the goal of accessing a wide range of structurally diverse and enantiomerically pure compounds. rsc.orgacs.orgacs.org

Spectroscopic Characterization and Structural Elucidation of 2 2 Methyl Indol 1 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Indole (B1671886) Ring Carbons: The eight carbon atoms of the 2-methylindole (B41428) core will have characteristic shifts. The C-2 carbon, bearing the methyl group and adjacent to the nitrogen, is expected to be significantly downfield. The quaternary carbons (C-2, C-3a, C-7a) will also be identifiable.

N-CH₂ and O-CH₂ Carbons: The carbon of the N-CH₂ group is expected around δ 48-50 ppm, while the O-CH₂ carbon should appear further downfield, around δ 60-62 ppm, due to the electronegativity of the attached oxygen atom. researchgate.net

Methyl Carbon (C₂-CH₃): The methyl carbon should resonate in the typical aliphatic region, around δ 12-14 ppm.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~138
C-7a ~136
C-3a ~129
C-4, C-5, C-6, C-7 ~110-122
C-3 ~101
O-CH₂ ~61
N-CH₂ ~49
C₂-CH₃ ~13

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the N-CH₂ and O-CH₂ protons of the ethanol (B145695) side chain, and among the adjacent aromatic protons (H-4, H-5, H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the proton signals for the methyl, methylene, and aromatic C-H groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly vital for identifying quaternary carbons and confirming connectivity between different parts of the molecule. For instance, correlations would be expected from the N-CH₂ protons to the indole carbons C-2 and C-7a, confirming the attachment of the ethanol group to the indole nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the spatial arrangement of the molecule. For example, a NOESY spectrum could show a correlation between the N-CH₂ protons and the methyl protons at C-2, as well as with the H-7 proton on the indole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of 2-(2-Methyl-indol-1-YL)-ethanol is expected to display the following key absorption bands:

A broad, strong absorption in the region of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol functional group, with the broadening due to hydrogen bonding. masterorganicchemistry.com

Multiple sharp peaks between 2850-3150 cm⁻¹ corresponding to C-H stretching vibrations. This includes aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹). vscht.cz

Absorptions around 1600-1450 cm⁻¹ due to the C=C stretching vibrations within the aromatic indole ring. pressbooks.pub

A strong C-O stretching vibration for the primary alcohol, expected to appear in the 1050-1085 cm⁻¹ range. wpmucdn.com

C-N stretching vibrations, likely appearing in the 1300-1350 cm⁻¹ region.

Predicted IR Absorption Data

Functional Group Vibration Predicted Frequency (cm⁻¹) Intensity
Alcohol O-H stretch 3200-3600 Strong, Broad
Aromatic C-H C-H stretch 3000-3150 Medium, Sharp
Aliphatic C-H C-H stretch 2850-2970 Medium, Sharp
Aromatic Ring C=C stretch 1450-1600 Medium-Strong
Primary Alcohol C-O stretch ~1050 Strong
Indole C-N stretch ~1340 Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₁₁H₁₃NO), the molecular weight is 175.23 g/mol .

Molecular Ion Peak (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 175.

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting fragments. Key fragmentations for alcohols include alpha-cleavage and dehydration. libretexts.orglibretexts.orgyoutube.com

Alpha-cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable N-substituted indole cation. The primary fragment would be the loss of a CH₂OH radical (mass 31), resulting in a major peak at m/z 144 . This fragment, [2-methyl-indol-1-yl]methyl cation, would be resonance-stabilized.

Another likely fragmentation is the formation of the 2-methylindole radical cation, with the cleavage of the entire ethanol side chain, giving a base peak at m/z 130 .

Loss of water (H₂O, mass 18) from the molecular ion, a common fragmentation for alcohols, could result in a peak at m/z 157 . youtube.comwhitman.edu

Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment
175 [M]⁺ (Molecular Ion)
144 [M - CH₂OH]⁺
130 [2-methylindole]⁺
157 [M - H₂O]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The indole ring system is the primary chromophore in this molecule.

Indole and its derivatives typically exhibit two main absorption bands in the UV region. core.ac.uk

The first band, corresponding to the ¹Lₐ transition, is generally located around 220-230 nm .

The second band, corresponding to the ¹Lₑ transition, which often shows fine structure, appears at longer wavelengths, typically in the range of 270-290 nm . nih.govacs.org

For this compound, the absorption maxima (λ_max_) are expected to be similar to those of other N-alkylated indoles. The substitution on the nitrogen atom generally causes minor shifts in these absorption bands compared to the parent indole. The spectrum is typically recorded in a solvent like ethanol or cyclohexane (B81311). core.ac.uk

Predicted UV-Vis Absorption Data (in Ethanol)

Transition Predicted λ_max_ (nm)
¹Lₐ ~225
¹Lₑ ~280-285

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. The determination of the solid-state structure of a compound through X-ray crystallography provides unequivocal proof of its chemical structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms. This technique is the gold standard for structural elucidation in the solid phase.

While crystallographic data for closely related indole derivatives exist, direct extrapolation of these findings to this compound would be speculative. The substitution pattern on the indole ring and the nature of the substituent at the 1-position significantly influence the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For instance, studies on other substituted indole-ethanol derivatives have revealed diverse crystal lattices and intermolecular hydrogen-bonding networks. However, without a dedicated crystallographic study of this compound, details regarding its crystal system, space group, unit cell dimensions, and specific molecular conformation in the solid state remain undetermined.

The acquisition of such data would require the successful growth of a single crystal of this compound of suitable quality, followed by analysis using an X-ray diffractometer. The resulting data would not only confirm the molecular structure but also provide valuable insights into the supramolecular architecture, which can influence the compound's physical properties.

Given the absence of specific experimental data, a detailed discussion and data tables for the X-ray crystallography of this compound cannot be provided at this time. Further research, specifically the successful crystallization and X-ray diffraction analysis of the title compound, is necessary to fill this gap in its structural characterization.

Theoretical and Computational Investigations of 2 2 Methyl Indol 1 Yl Ethanol and Its Reactions

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecules like 2-(2-Methyl-indol-1-YL)-ethanol. nih.govresearchgate.net These computational methods allow for the detailed investigation of molecular characteristics that are often challenging to determine experimentally. DFT has been successfully used to study various indole (B1671886) derivatives, providing insights into their geometry, electronic structure, and spectroscopic properties. asianpubs.orgniscpr.res.in

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve calculating the forces on each atom and systematically adjusting their positions until a stable conformation is reached.

The presence of the flexible ethanol (B145695) side chain attached to the indole nitrogen introduces several possible conformations (rotamers) due to rotation around the C-C and C-N single bonds. A thorough conformational analysis, often performed by systematically rotating these bonds and performing geometry optimization at each step, is crucial to identify the global minimum energy structure and other low-energy conformers. Computational studies on similar N-substituted indoles have demonstrated the importance of such analyses to understand their structural preferences. dntb.gov.ua The optimized geometry is critical as it forms the basis for all other subsequent computational predictions.

Illustrative Data for Optimized Geometrical Parameters: The following table presents typical bond lengths and angles for an N-alkylated 2-methylindole (B41428) structure, as would be predicted from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).

ParameterPredicted Value
Bond Lengths (Å)
N1-C21.38
C2-C31.37
C2-C(Methyl)1.51
N1-C(Ethanol)1.45
Bond Angles (°) **
C2-N1-C9128.5
N1-C2-C3109.0
N1-C(Ethanol)-C(Ethanol)111.0
Dihedral Angles (°) **
C2-N1-C(Ethanol)-C(Ethanol)~85.0

Note: These values are illustrative for a representative N-alkylated indole and demonstrate the type of data obtained from geometry optimization.

Analysis of the electronic structure provides deep insights into the molecule's reactivity and properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack. wuxiapptec.comyoutube.com

For this compound, the HOMO is expected to be primarily located on the electron-rich indole ring, particularly at the C3 position, which is a known characteristic of indole systems. wuxiapptec.com The LUMO would likely be distributed over the aromatic system as well. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. ossila.comwuxiapptec.com

Molecular Electrostatic Potential (MEP) maps are another valuable tool. They visualize the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For this molecule, the MEP would show a negative potential around the oxygen atom of the hydroxyl group and the π-system of the indole ring, indicating their nucleophilic character. A positive potential would be expected around the hydroxyl proton.

Illustrative Electronic Properties:

Property Predicted Value (Illustrative) Significance
HOMO Energy -5.8 eV Indicates electron-donating ability. ossila.com
LUMO Energy -0.5 eV Indicates electron-accepting ability. ossila.com
HOMO-LUMO Gap 5.3 eV Relates to chemical reactivity and stability. wuxiapptec.com

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds. researchgate.netdntb.gov.ua

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These theoretical shifts, when compared to experimental data, can confirm assignments and help elucidate the molecule's structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. mdpi.com This theoretical IR spectrum helps in assigning the absorption bands observed in an experimental spectrum to specific vibrational modes of the molecule, such as the O-H stretch of the ethanol group or the C=C stretches of the indole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. nih.govresearchgate.net This allows for the calculation of the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. For an indole derivative, transitions such as π → π* are expected. nih.gov

Computational Studies of Reaction Mechanisms

Computational chemistry is instrumental in exploring the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. researchgate.net

The synthesis of this compound involves the N-alkylation of 2-methylindole, for instance, with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. Computational methods can model this reaction to understand its mechanism. A key aspect is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate.

By locating and analyzing the TS structure, chemists can calculate the activation energy, which determines the reaction rate. For an SN2 reaction between the indole nitrogen and an alkylating agent, the TS would feature a partially formed N-C bond and a partially broken C-X (where X is a leaving group) bond. DFT calculations can confirm the TS structure (by finding a single imaginary frequency in the vibrational analysis) and its energy, providing crucial insights into the reaction's feasibility and kinetics. mdpi.comnih.gov

Indole is a heterocycle with multiple potential reaction sites. A significant challenge in indole chemistry is controlling selectivity. acs.org Computational studies are highly effective in predicting and explaining the regioselectivity (where on the molecule a reaction occurs) and chemoselectivity (which functional group reacts). nih.govnih.govtaylorandfrancis.com

Regioselectivity (N- vs. C-alkylation): While this compound is an N-alkylated product, indole itself can undergo alkylation at either the N1 or C3 position. The methyl group at C2 in the parent 2-methylindole sterically hinders C3 attack, favoring N-alkylation. mdpi.com However, computational models can precisely quantify the energy barriers for both N-alkylation and C3-alkylation pathways. By comparing the activation energies of the respective transition states, a prediction can be made about the major product, which is crucial for designing synthetic strategies. mit.edu

Chemoselectivity: In more complex molecules containing an indole moiety alongside other functional groups, chemoselectivity becomes important. taylorandfrancis.comslideshare.net For example, if the alkylating agent also had a reactive group, computational models could help predict whether the indole nitrogen would react in preference to the other site by comparing the activation barriers for all possible reaction pathways.

Molecular Dynamics Simulations (e.g., for solvent effects on reactivity or conformational dynamics)

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, MD simulations could provide critical insights into its conformational landscape and the influence of the surrounding solvent environment on its dynamics and, by extension, its reactivity.

A hypothetical MD simulation study might involve placing a single molecule of this compound in a simulation box filled with explicit solvent molecules, such as water (a polar, protic solvent), dimethyl sulfoxide (B87167) (DMSO, a polar aprotic solvent), and cyclohexane (B81311) (a non-polar solvent). By simulating the system for several nanoseconds, researchers could track the atomic trajectories and analyze various properties.

Conformational Dynamics: The ethanol side chain of the molecule is flexible, allowing for rotation around the C-C and C-N bonds. MD simulations would reveal the preferred conformations of this side chain in different solvents. For instance, in a polar solvent like water, the hydroxyl group would likely form hydrogen bonds with solvent molecules, potentially stabilizing a more extended conformation. In a non-polar solvent, intramolecular hydrogen bonding between the hydroxyl group and the indole ring's π-system might be more prevalent, leading to a more compact structure. Analysis of the dihedral angles over the simulation time would quantify these conformational preferences.

Solvent Effects: The arrangement of solvent molecules around the solute can significantly impact its reactivity. MD simulations can characterize the solvation shell of this compound. Radial distribution functions (RDFs) would show the probability of finding a solvent molecule at a certain distance from specific atoms of the solute. For example, the RDF for the oxygen atom of the hydroxyl group and the hydrogen atoms of water would provide a clear picture of the hydrogen bonding network. The solvent accessible surface area (SASA) could also be calculated to understand how the solvent shields different parts of the molecule. A lower SASA for a reactive site in a particular solvent might suggest slower reaction kinetics in that medium.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Different Solvents

SolventAverage RMSD (Å) of SolutePredominant Dihedral Angle (N1-C-C-O)Average SASA (Ų)
Water1.8 ± 0.3175° (trans)250 ± 15
DMSO2.1 ± 0.4160° (trans)235 ± 12
Cyclohexane1.5 ± 0.265° (gauche)220 ± 18

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's structural features with its chemical reactivity. Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating these relationships for this compound. By systematically modifying the structure of the parent molecule and calculating various electronic properties, a predictive model of its reactivity can be built.

A computational SAR study would involve creating a library of virtual analogs of this compound. These analogs could feature substitutions at various positions on the indole ring or modifications to the ethanol side chain. For each analog, DFT calculations would be performed to determine key reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests a more reactive species. By calculating these values for a series of analogs, one could predict how different functional groups modulate the reactivity of the indole core and the ethanol side chain. For example, adding an electron-withdrawing group to the indole ring would be expected to lower both the HOMO and LUMO energies, potentially making the molecule a better electrophile.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the hydroxyl oxygen and the π-system of the indole ring, and a positive potential around the hydroxyl hydrogen. Analyzing the ESP maps of different analogs would reveal how substituents alter the electrostatic landscape and, consequently, the regioselectivity of reactions.

Table 2: Illustrative DFT-Calculated Reactivity Descriptors for Hypothetical Analogs of this compound

CompoundSubstituent at 5-positionHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Parent Compound -H-5.8-0.25.6
Analog 1 -NO₂-6.5-1.15.4
Analog 2 -OCH₃-5.5-0.15.4
Analog 3 -Cl-6.1-0.55.6

Advanced Research Perspectives and Future Directions for 2 2 Methyl Indol 1 Yl Ethanol Derivatives

Development of Highly Selective and Efficient Synthetic Protocols

The future utility of 2-(2-methyl-indol-1-yl)-ethanol derivatives is intrinsically linked to the creation of synthetic protocols that are both highly efficient and selective. Current research endeavors are focused on minimizing waste, reducing the number of synthetic steps, and achieving high levels of regioselectivity, chemoselectivity, and stereoselectivity.

A significant area of advancement lies in the continued development of catalytic C-H activation and functionalization reactions. These reactions allow for the direct introduction of new functional groups onto the indole (B1671886) ring in a controlled manner. While the N-ethanol group can function as a directing group, a key research goal is the discovery of catalysts that can selectively target other positions of the indole core, such as C4, C5, C6, or C7. This would facilitate the synthesis of a diverse library of polysubstituted indole derivatives from a common precursor.

Another critical direction is the advancement of enantioselective synthesis. For chiral derivatives of this compound, the development of catalytic asymmetric methods to access single enantiomers is paramount. This can involve the use of chiral ligands in transition metal catalysis or the application of organocatalysis. The ability to selectively produce one enantiomer is crucial for applications where stereochemistry is a determining factor.

Furthermore, the use of multicomponent reactions (MCRs) involving this compound or its precursors offers a powerful strategy for rapidly building molecular complexity. researchgate.net MCRs that can efficiently assemble the indole core and introduce the N-ethanol side chain in a single operation would significantly streamline the synthesis of this class of compounds. researchgate.net

Table 1: Comparison of Synthetic Protocols for N-Alkylated Indoles

MethodAdvantagesDisadvantagesPotential for Improvement
Classical Fischer Indole Synthesis followed by N-alkylation Well-established and versatile for various substitutions. nih.govOften requires harsh conditions, multiple steps, and can produce side products. orgsyn.orgDevelopment of milder reaction conditions and one-pot procedures. researchgate.net
Palladium-catalyzed Cross-Coupling Reactions High efficiency and good tolerance for various functional groups. wikipedia.orgHigh cost of palladium catalysts and potential for metal contamination in products.Utilization of more abundant and less toxic metal catalysts (e.g., copper, iron) and catalyst recycling systems.
Direct C-H Alkylation/Arylation Atom economical, reducing the need for pre-functionalization steps.Often requires directing groups and can present challenges in achieving regioselectivity.Discovery of new directing groups and catalyst systems to broaden the scope and improve selectivity.
Multicomponent Reactions (MCRs) High step economy and rapid generation of molecular diversity. researchgate.netThe scope of suitable substrates can be limited, and optimization can be complex.Design of novel MCRs with broader applicability and greater predictability. rsc.org

Exploration of Novel Reactivity Patterns and Transformation Pathways

Future research will delve into discovering and utilizing novel reactivity patterns of this compound and its derivatives, moving beyond established synthetic methods. The interaction between the indole nucleus and the N-ethanol side chain can give rise to unique chemical transformations.

One intriguing area is the investigation of ring-distortion or ring-opening strategies. Under specific reaction conditions, the indole ring can be prompted to undergo transformations that result in entirely different heterocyclic systems. The N-ethanol group could participate in these transformations, potentially leading to the formation of novel fused or spirocyclic scaffolds.

The development of new catalytic cycles that leverage the distinct electronic and steric properties of this compound is another promising avenue. This could involve designing catalysts that selectively activate the C-O bond of the ethanol (B145695) moiety or the C-H bonds of the methyl group, opening up new functionalization pathways. For instance, the selective oxidation of the methyl group to an aldehyde or carboxylic acid would provide a handle for further molecular diversification.

Additionally, the photochemical and electrochemical reactivity of these compounds remains largely uncharted territory. Investigating the behavior of this compound derivatives under light or electrical stimulation could reveal new reaction pathways and provide access to unique molecular structures that are not achievable through conventional thermal methods.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms for the production of this compound derivatives is a crucial step toward their broader application. nih.govnih.gov Flow chemistry presents several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purities. researchgate.netresearchgate.net

A key research focus will be the development of robust and scalable flow chemistry processes for the synthesis and functionalization of these indole derivatives. nih.gov This includes the design of microreactors tailored for indole chemistry and the immobilization of catalysts on solid supports for use in packed-bed reactors. researchgate.net The ability to perform multi-step syntheses in a continuous flow system would significantly accelerate the production of these compounds. nih.govnih.gov

Automated synthesis platforms, which merge robotics with machine learning algorithms, have the potential to revolutionize the discovery and optimization of new reactions and molecules. rsc.orgresearchgate.net By integrating the synthesis of this compound derivatives with these platforms, researchers can rapidly screen a vast array of reaction conditions and substrates to identify optimal synthetic routes and discover novel derivatives with desired properties. rsc.org This high-throughput approach will be instrumental in exploring the extensive chemical space accessible from this scaffold. rsc.org

Application in the Construction of Complex Molecular Architectures and Scaffolds

The this compound scaffold serves as a valuable building block for the creation of more intricate molecular architectures. nih.gov Its inherent structural features can be leveraged to synthesize polycyclic systems and complex molecular frameworks.

One active area of research is the use of these derivatives in cascade reactions to construct complex heterocyclic systems. The N-ethanol group can act as a tether, bringing reactive partners into close proximity with the indole core to facilitate intramolecular cyclizations and the formation of new rings. This strategy can be employed to synthesize novel indolizine (B1195054) or carbazole-type structures.

Furthermore, the 2-methylindole (B41428) moiety can be a key component in the design of supramolecular assemblies. The planar nature of the indole ring and its capacity for hydrogen bonding and π-π stacking interactions can be harnessed to create self-assembling systems with defined architectures and functions. The N-ethanol group can be further functionalized to introduce recognition sites for other molecules, enabling the construction of host-guest complexes or molecular sensors.

The development of novel ligands for catalysis based on the this compound framework is another promising direction. The indole nitrogen and the oxygen of the ethanol group can serve as coordination sites for metal centers. The steric and electronic properties of the scaffold can be fine-tuned by introducing substituents on the indole ring. These customized ligands could find applications in a broad spectrum of catalytic transformations.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science (focused on chemical entities and scaffold utility, not specific biological effects or clinical applications)

The distinct chemical properties of this compound and its derivatives present exciting opportunities for interdisciplinary research in chemical biology and material science, with a focus on the utility of the chemical scaffold itself.

In the realm of chemical biology, these compounds can serve as versatile scaffolds for the development of chemical probes to investigate biological systems. The N-ethanol group provides a convenient point of attachment for reporter groups such as fluorophores or affinity tags. The indole core can be systematically modified to fine-tune the scaffold's interaction with specific biomolecules, allowing for the design of highly selective probes. The emphasis here is on the chemical design and synthesis of these tools, rather than their specific biological outcomes.

In material science, the 2-methylindole moiety is an attractive building block for creating novel organic materials. The electron-rich nature of the indole ring suggests potential applications in organic electronics, such as in the design of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The N-ethanol group can be used to modify the solubility and processing characteristics of these materials or to link the indole units into polymeric structures. Research in this area would concentrate on the synthesis and characterization of the electronic and photophysical properties of these new materials.

Moreover, the ability to functionalize both the indole core and the N-ethanol side chain allows for the creation of multifunctional materials. For instance, by incorporating specific functional groups, materials with tailored optical, electronic, or self-assembly properties can be designed. The exploration of how systematic structural modifications to the this compound scaffold impact these material properties is a fertile area for future investigation.

Q & A

Q. What are the common synthetic routes for 2-(2-Methyl-indol-1-YL)-ethanol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves indole alkylation or substitution. For example, analogous indole-ethanol derivatives are synthesized via nucleophilic substitution of halogenated indoles with ethylene glycol derivatives under basic conditions (e.g., KOH/EtOH) . Reaction temperature (60–80°C) and solvent polarity significantly affect regioselectivity and yield. Prolonged heating may lead to byproducts like dimerization or oxidation. A comparative table of conditions for similar compounds:
SubstrateReagentSolventTemp. (°C)Yield (%)Reference
2-MethylindoleEthylene oxideTHF7065–70
5-Chloro-indole2-ChloroethanolDMF8055–60

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify methyl and ethanol substituents (e.g., δ 1.5–2.0 ppm for methyl groups, δ 3.6–4.2 ppm for CH₂OH). High-resolution mass spectrometry (HRMS) validates molecular formula. X-ray crystallography (via SHELXL ) resolves stereochemical ambiguities, though crystallization may require slow evaporation in ethanol/water mixtures .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Follow GHS guidelines:
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (may cause respiratory irritation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the thermodynamic properties of this compound, such as vaporization enthalpy?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates thermodynamic parameters. Compare results with experimental data from calorimetry. For example, vaporization enthalpy (ΔHvap) of structurally similar 2-(phenyl-amino)-ethanol was computed to ±2 kJ/mol accuracy using a “centerpiece” approach . Validate via gas-phase experiments or QSPR models.

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotameric equilibria). Use VT-NMR (variable-temperature NMR) to probe conformational changes. For example, broadening of ethanol proton signals at low temps (e.g., –40°C) suggests restricted rotation. 2D-COSY and NOESY clarify through-space interactions . Cross-reference with crystallographic data to confirm static structures .

Q. How can synthetic routes be optimized to minimize byproducts during scale-up?

  • Methodological Answer :
  • Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) may suppress side reactions in hydrogenation steps .
  • Workflow : A case study on indole-ethanol derivatives showed 15% yield improvement by switching from batch to flow chemistry (residence time: 30 min, 80°C) .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for validating the reproducibility of synthetic yields?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical factors (e.g., temp, stoichiometry). For example, a Plackett-Burman design reduced variability in indole-ethanol synthesis from ±12% to ±4% . Report confidence intervals (95% CI) and perform ANOVA to assess significance.

Q. How do solvent polarity and proticity influence the stability of this compound in solution?

  • Methodological Answer : Stability studies in DMSO, MeOH, and H₂O (1 mM, 25°C) show:
  • Protic solvents (e.g., MeOH): Accelerate degradation via acid-catalyzed ether cleavage (t₁/₂ = 72 hrs).
  • Aprotic solvents (e.g., DMF): Enhance stability (t₁/₂ > 168 hrs) . Monitor via LC-MS at 254 nm.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.